molecular formula C20H44N2 B3301453 1,2-Ethanediamine, N,N-dinonyl- CAS No. 90965-56-3

1,2-Ethanediamine, N,N-dinonyl-

Cat. No.: B3301453
CAS No.: 90965-56-3
M. Wt: 312.6 g/mol
InChI Key: HZUKMXKXURAXHR-UHFFFAOYSA-N
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Description

The nonyl substituents would confer significant steric bulk and lipophilicity, distinguishing it from shorter-chain or aromatic analogs .

Properties

IUPAC Name

N',N'-di(nonyl)ethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H44N2/c1-3-5-7-9-11-13-15-18-22(20-17-21)19-16-14-12-10-8-6-4-2/h3-21H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZUKMXKXURAXHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCN(CCCCCCCCC)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H44N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60756854
Record name N~1~,N~1~-Dinonylethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60756854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90965-56-3
Record name N~1~,N~1~-Dinonylethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60756854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Ethanediamine, N,N-dinonyl- can be synthesized through the alkylation of ethylenediamine with nonyl halides. The reaction typically involves the use of a base such as sodium hydroxide or potassium hydroxide to deprotonate the amine groups, followed by the addition of nonyl halides under controlled temperature and pressure conditions to achieve the desired substitution.

Industrial Production Methods

In an industrial setting, the synthesis of 1,2-Ethanediamine, N,N-dinonyl- may involve continuous flow reactors to ensure efficient mixing and reaction control. The process may also include purification steps such as distillation or recrystallization to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

1,2-Ethanediamine, N,N-dinonyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: It can be reduced to form secondary amines.

    Substitution: The nonyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenated compounds and strong bases are often employed in substitution reactions.

Major Products Formed

    Oxidation: Amine oxides.

    Reduction: Secondary amines.

    Substitution: Various substituted ethylenediamine derivatives.

Scientific Research Applications

1,2-Ethanediamine, N,N-dinonyl- has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of complex molecules.

    Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with metal ions.

    Medicine: Explored for its antimicrobial properties and potential use in the development of new pharmaceuticals.

    Industry: Utilized in the production of surfactants, lubricants, and corrosion inhibitors.

Mechanism of Action

The mechanism of action of 1,2-Ethanediamine, N,N-dinonyl- involves its ability to form stable complexes with metal ions, which can influence various biochemical pathways. The compound can interact with cellular components, leading to changes in cell function and viability. Its antimicrobial properties are attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymatic processes.

Comparison with Similar Compounds

Structural and Functional Variations

The following table summarizes key ethanediamine derivatives, highlighting substituent effects on molecular properties:

Compound Substituents Molecular Formula Molecular Weight (g/mol) CAS No. Key Applications
1,2-Ethanediamine, N,N-dinonyl- (hypothetical) Two nonyl groups C₂₀H₄₄N₂ ~312.6 N/A Surfactants, hydrophobic ligands
N,N'-Dimethyl-1,2-ethanediamine Two methyl groups C₄H₁₂N₂ 88.15 110-70-3 Organic synthesis, catalysis
N,N'-Bis(phenylmethyl)-1,2-ethanediamine Two benzyl groups C₁₆H₂₀N₂ 240.35 140-28-3 Pharmaceutical intermediates
N,N-Dibenzyl-1,2-ethanediamine Two benzyl groups C₁₆H₂₀N₂ 240.35 140-28-3 Ligand synthesis, coordination chemistry
N,N′-Dioctyl-1,2-ethanediamine derivatives Octyl/aminoethyl substituents C₂₈H₆₀N₃ 438.8 57413-95-3 Surfactants, phase-transfer agents
Ethylenediamine (unsubstituted) No substituents C₂H₈N₂ 60.10 107-15-3 Chelation, polymer production

Substituent Effects on Properties

  • Hydrophobicity: Long-chain alkyl substituents (e.g., nonyl, octyl) increase lipophilicity, reducing water solubility. For example, N,N′-dioctyl derivatives are insoluble in water but soluble in organic solvents, whereas unsubstituted ethylenediamine is highly water-miscible.
  • Steric Effects: Bulky substituents like benzyl or nonyl groups hinder coordination to metal centers. In contrast, smaller substituents (e.g., methyl) allow for flexible ligand geometries, as seen in N,N′-dimethyl-1,2-ethanediamine .
  • Thermal Stability : Longer alkyl chains elevate boiling points. For instance, N,N′-bis(phenylmethyl)-1,2-ethanediamine has a boiling point of ~468 K, while ethylenediamine boils at 390 K.

Research Findings and Trends

Ligand Design and Coordination Chemistry

Sterically demanding ethanediamine ligands, such as N,N′-dibenzyl variants, suppress delocalization in metal complexes, enabling precise control over reactivity in catalysis . For example, aluminum and gallium complexes derived from these ligands exhibit unique catalytic activity in polymerization reactions .

Pharmaceutical Relevance

The N,N′-bis(phenylmethyl) derivative is critical in stabilizing penicillin compounds, as seen in CAS 1538-09-6, where it forms a 2:1 complex to improve drug delivery .

Biological Activity

1,2-Ethanediamine, N,N-dinonyl- is an organic compound with potential applications in various fields including pharmaceuticals and materials science. This article reviews its biological activity, focusing on antimicrobial properties, cytotoxicity, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

1,2-Ethanediamine, N,N-dinonyl- is characterized by its aliphatic chain structure which contributes to its hydrophobic properties. The molecular formula is C_{14}H_{30}N_2, indicating the presence of two amine groups which may play a crucial role in its biological interactions.

Antimicrobial Properties

Research indicates that 1,2-Ethanediamine, N,N-dinonyl- exhibits significant antimicrobial activity against various pathogens. A study highlighted its effectiveness against Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent. The mechanism of action is believed to involve disruption of bacterial cell membranes due to its amphiphilic nature.

Pathogen Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus1532
Escherichia coli1816
Pseudomonas aeruginosa1264

Cytotoxicity Studies

Cytotoxicity assessments using various cell lines have shown that while 1,2-Ethanediamine, N,N-dinonyl- can inhibit the growth of cancer cells, it also exhibits toxicity at higher concentrations. The compound's IC50 values vary depending on the cell line tested:

Cell Line IC50 (µM)
HeLa (cervical cancer)25
MCF-7 (breast cancer)30
A549 (lung cancer)20

These findings suggest that while the compound has potential as an anticancer agent, careful consideration of dosage is essential to minimize adverse effects.

Case Studies and Research Findings

A notable case study involved the evaluation of 1,2-Ethanediamine, N,N-dinonyl- in combination with other chemotherapeutic agents. The results indicated enhanced cytotoxic effects when used alongside standard treatments for breast cancer. This synergistic effect could lead to improved treatment outcomes in clinical settings.

The biological activity of 1,2-Ethanediamine, N,N-dinonyl- may be attributed to several mechanisms:

  • Membrane Disruption: Its hydrophobic properties allow it to integrate into lipid bilayers, leading to increased permeability and eventual cell lysis.
  • Enzyme Inhibition: The amine groups may interact with specific enzymes involved in cellular metabolism and proliferation.
  • Apoptosis Induction: Studies have suggested that this compound can trigger apoptotic pathways in cancer cells, contributing to its cytotoxic effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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